molecular formula C12H8ClNO B8797292 4-(Pyridin-2-yl)benzoyl Chloride

4-(Pyridin-2-yl)benzoyl Chloride

Cat. No.: B8797292
M. Wt: 217.65 g/mol
InChI Key: DNKRHWDRVGJFDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyridin-2-yl)benzoyl chloride is an aromatic acyl chloride characterized by a benzoyl chloride group (-COCl) attached to a pyridine ring at the 2-position. Its molecular formula is C₁₂H₈ClNO, with a molecular weight of 217.45 g/mol. This compound serves as a critical intermediate in organic synthesis, particularly for constructing heterocyclic frameworks like benzimidazoles and sulfonamide derivatives . Its reactivity stems from the electron-withdrawing pyridine ring, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic acyl substitution reactions (e.g., with amines or alcohols) .

Properties

Molecular Formula

C12H8ClNO

Molecular Weight

217.65 g/mol

IUPAC Name

4-pyridin-2-ylbenzoyl chloride

InChI

InChI=1S/C12H8ClNO/c13-12(15)10-6-4-9(5-7-10)11-3-1-2-8-14-11/h1-8H

InChI Key

DNKRHWDRVGJFDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

4-(Pyrimidin-2-yl)benzoyl Chloride

  • Molecular Weight : 218.64 g/mol (vs. 217.45 g/mol for the pyridine analog) .
  • Structure : Replaces the pyridine ring with a pyrimidine ring (a six-membered ring containing two nitrogen atoms).
  • Applications : Used in pharmaceutical intermediates, though its lower purity (90%, as reported by Apollo Scientific) may limit high-precision applications .

4-(p-Toluenesulfonamido)benzoyl Chloride

  • Structure : Features a p-toluenesulfonamido (-SO₂NHC₆H₄CH₃) substituent instead of pyridine.
  • Reactivity : The sulfonamido group is bulkier and electron-withdrawing, which slows nucleophilic substitution compared to 4-(Pyridin-2-yl)benzoyl chloride .
  • Applications : Primarily used to synthesize sulfonamide derivatives, such as isothiocyanates, for bioactive molecule development .

Substituted Benzoyl Chlorides (e.g., 4-Nitrobenzoyl Chloride)

  • Structure: Substituents like nitro (-NO₂), methoxy (-OCH₃), or methyl (-CH₃) alter electronic properties.
  • Reactivity :
    • Nitro groups : Strong electron-withdrawing effect increases carbonyl carbon electrophilicity, enhancing reactivity in amidation or esterification .
    • Methoxy groups : Electron-donating nature reduces reactivity, making these chlorides less suitable for rapid acylations .
  • Applications : 4-Nitrobenzoyl chloride is widely used in peptide synthesis and polymer chemistry due to its high reactivity .

Comparative Data Table

Compound Molecular Weight (g/mol) Key Substituent Reactivity Profile Applications References
This compound 217.45 Pyridin-2-yl High (electron-deficient) Benzimidazole synthesis
4-(Pyrimidin-2-yl)benzoyl Chloride 218.64 Pyrimidin-2-yl Moderate Drug intermediates
4-(p-Toluenesulfonamido)benzoyl Chloride ~308.52 Sulfonamido Low (steric hindrance) Sulfonamide derivatives
4-Nitrobenzoyl Chloride 185.57 Nitro (-NO₂) Very High Peptide coupling

Key Research Findings

  • Synthetic Utility : this compound outperforms pyrimidine analogs in reactions requiring rapid acylation, such as benzimidazole synthesis, due to its balanced electronic profile .
  • Thermal Stability: Benzimidazole derivatives synthesized from this compound exhibit notable thermal stability (degradation above 250°C), making them suitable for high-temperature applications .

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